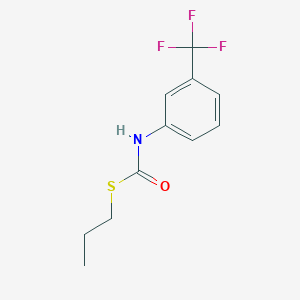
S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate is a chemical compound with the molecular formula C11H12F3NOS and a molecular weight of 263.284 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate typically involves the reaction of 3-(trifluoromethyl)aniline with carbon disulfide and propyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with propylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Substituted phenyl derivatives.
Reduction: Amines and thiols.
Scientific Research Applications
S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiolcarbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- S-Propyl N-(2-(trifluoromethyl)phenyl)thiolcarbamate
- S-Propyl N-(2,4,5-trichlorophenyl)thiolcarbamate
- S-Propyl N-(2-chloro-5-(trifluoromethyl)phenyl)thiolcarbamate
- S-Propyl N-(2,5-dimethoxyphenyl)thiolcarbamate
- S-Propyl N-(4-chloro-2-methylphenyl)thiolcarbamate
Uniqueness
S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its reactivity and biological activity. The trifluoromethyl group at the 3-position provides distinct electronic and steric effects compared to other positional isomers .
Properties
CAS No. |
18585-03-0 |
|---|---|
Molecular Formula |
C11H12F3NOS |
Molecular Weight |
263.28 g/mol |
IUPAC Name |
S-propyl N-[3-(trifluoromethyl)phenyl]carbamothioate |
InChI |
InChI=1S/C11H12F3NOS/c1-2-6-17-10(16)15-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16) |
InChI Key |
XEAWRHSAUAMZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















